Cas no 101932-08-5 (Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester)

Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester structure
101932-08-5 structure
Nome del prodotto:Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester
Numero CAS:101932-08-5
MF:C20H31NO3
MW:333.465046167374
CID:190149
PubChem ID:319405

Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester
    • Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butynyl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester (9CI)
    • (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate
    • NSC-263551
    • 2-METHYL-1-AZABICYCLO[2.2.2]OCTAN-3-YL 2-CYCLOPENTYL-2-HYDROXY-5-METHYLHEX-3-YNOATE
    • 2-Methyl-3-quinuclidyl cyclopentyl(3-methyl-1-butynyl)glycolate B
    • 101932-08-5
    • NSC263551
    • DTXSID50906866
    • Cyclopentaneglycolic acid, alpha-(3-methylbut-ynyl)-, 2-methyl-3-quinuclidinyl ester
    • 2-Methyl-3-quinuclidyl cyclopentyl(3-methyl-1-butynyl)glycolate A
    • Inchi: InChI=1S/C20H31NO3/c1-14(2)8-11-20(23,17-6-4-5-7-17)19(22)24-18-15(3)21-12-9-16(18)10-13-21/h14-18,23H,4-7,9-10,12-13H2,1-3H3
    • Chiave InChI: XTMSIXVWPIMEEC-UHFFFAOYSA-N
    • Sorrisi: CC(C#CC(C(OC1C2CCN(CC2)C1C)=O)(O)C1CCCC1)C

Proprietà calcolate

  • Massa esatta: 333.23053
  • Massa monoisotopica: 333.23
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 532
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 49.8Ų

Proprietà sperimentali

  • Densità: 1.13
  • Punto di ebollizione: 462°C at 760 mmHg
  • Punto di infiammabilità: 233.2°C
  • Indice di rifrazione: 1.548
  • PSA: 49.77
  • LogP: 2.53090

Raccomanda articoli

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD